
1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of a chloroethyl group, a methylphenyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea typically involves the reaction of 3-methylphenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then nitrosated using a nitrosating agent like sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cell division and induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-methylphenyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-methylphenyl)-1-nitrosourea
Uniqueness
1-(2-Chloroethyl)-3-(3-methylphenyl)-1-nitrosourea is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics, toxicity, and efficacy compared to other similar compounds.
Propiedades
Número CAS |
15145-40-1 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(3-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O2/c1-8-3-2-4-9(7-8)12-10(15)14(13-16)6-5-11/h2-4,7H,5-6H2,1H3,(H,12,15) |
Clave InChI |
SKWQLUMSSVMUNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




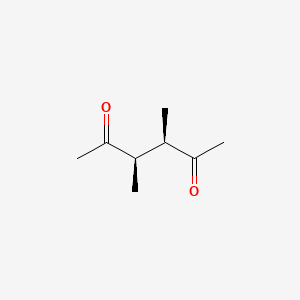
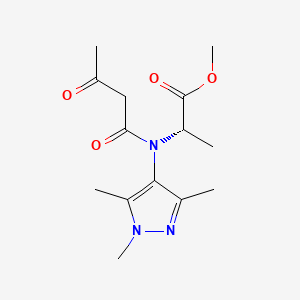
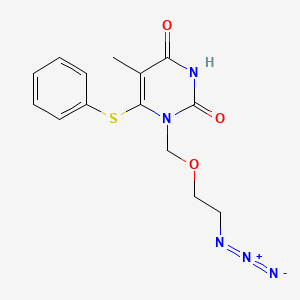
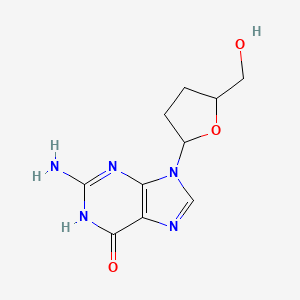
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)

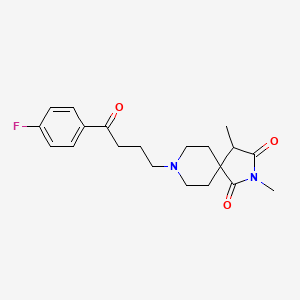

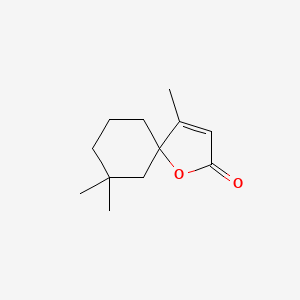
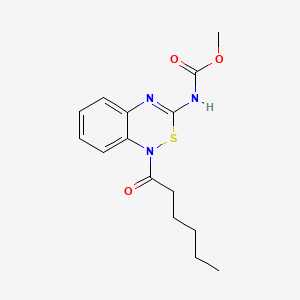
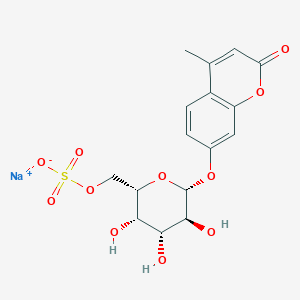
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
